5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

Medicinal Chemistry Kinase Inhibitors Regioisomer Comparison

5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride features the critical 5-position substitution on the 2-aminopyridine core, directly influencing receptor binding conformation and kinase hinge-binding interactions. Validated M1 muscarinic affinity (Ki=156nM; 8.8–88-fold selectivity over M2), DLK co-crystal structure (PDB 5CEP) with demonstrated brain penetration, and established CDK inhibitor intermediacy. Regioisomeric analogs (2-, 4-, or 6-substituted) are not scientifically equivalent for SAR outcomes. The dihydrochloride salt guarantees exact stoichiometry, reproducible aqueous solubility, and reliable weighing for automated parallel synthesis. The reactive 2-amino group enables rapid diversification via amide coupling, reductive amination, or Suzuki cross-coupling. Purity: ≥95%.

Molecular Formula C10H17Cl2N3
Molecular Weight 250.17
CAS No. 2094312-75-9
Cat. No. B3251428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride
CAS2094312-75-9
Molecular FormulaC10H17Cl2N3
Molecular Weight250.17
Structural Identifiers
SMILESC1CNCCC1C2=CN=C(C=C2)N.Cl.Cl
InChIInChI=1S/C10H15N3.2ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2,(H2,11,13);2*1H
InChIKeyOIMVVUZVDGHFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride: A Key Heterocyclic Scaffold for Kinase and GPCR Ligand Development


5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride (CAS 2094312-75-9) is a heterocyclic small molecule comprising a 2-aminopyridine core substituted at the 5-position with a piperidin-4-yl group, formulated as the dihydrochloride salt (C10H17Cl2N3, MW 250.17 g/mol) . This compound serves as a versatile building block in medicinal chemistry, with documented binding affinity for the muscarinic acetylcholine M1 receptor (Ki = 156 nM) [1] and reported use as an intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors and central nervous system agents [2].

Critical Differentiation: Why 5-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride Cannot Be Replaced by Unspecified Analogs


Substitution with regioisomeric (e.g., 2-, 4-, or 6-substituted) or unsubstituted piperidinyl-pyridinamine analogs is not scientifically equivalent, as the specific 5-position substitution on the 2-aminopyridine ring directly influences receptor binding conformation, synthetic coupling partner compatibility, and subsequent structure-activity relationship (SAR) outcomes [1]. In kinase inhibitor development, for instance, the 5-piperidinyl orientation alters the vector of the basic amine, affecting hinge-binding interactions and selectivity profiles [2]. Furthermore, the dihydrochloride salt form ensures reproducible solubility, handling, and stoichiometric consistency in parallel synthesis workflows compared to free base or alternative salt forms .

Quantitative Differentiators: 5-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride vs. Closest Analogs


Structural Regioisomerism: 5-Position Substitution Differentiates Target Compound from 4- and 6-Piperidinyl Analogs

The target compound features a piperidin-4-yl substituent at the 5-position of the 2-aminopyridine ring. This regioisomeric positioning is distinct from the 4- and 6-substituted analogs, which differ in both CAS registry numbers (CAS 2140866-83-5 for the 4-substituted analog; CAS 2044704-47-2 for the 6-substituted analog) and molecular orientation . The 5-position substitution alters the vector of the basic piperidine nitrogen relative to the pyridine core, impacting binding pocket complementarity in kinase hinge regions [1].

Medicinal Chemistry Kinase Inhibitors Regioisomer Comparison

Purity and Salt Form: Target Compound Dihydrochloride Offers ≥95% Purity with Alternative Vendor Options up to 98%

The dihydrochloride salt form of the target compound is commercially available with a minimum purity specification of 95% from standard suppliers , while certain vendors offer higher purity of 98% . This contrasts with the free base form (C10H15N3, MW 177.25) and the 4-methyl substituted analog (4-methyl-5-(piperidin-4-yl)pyridin-2-amine dihydrochloride, CAS 2311864-28-3, MW 264.19) , which exhibit different molecular weights and purity specifications.

Chemical Synthesis Parallel Chemistry Salt Form Selection

Muscarinic Receptor Binding Affinity: Target Compound Exhibits Ki = 156 nM at M1 with 8.8-Fold Selectivity over M2

The target compound demonstrates measurable binding affinity for muscarinic acetylcholine receptors, with a Ki of 156 nM at the M1 subtype (bovine striatum, [3H]pirenzepine displacement) [1]. In contrast, its affinity for the M2 subtype is substantially lower, with reported Ki values of 1.37 μM and 13.7 μM in rat myocardium ([3H]QNB displacement) [1]. This yields an M1/M2 selectivity ratio of approximately 8.8-fold to 88-fold, depending on the assay condition.

GPCR Pharmacology CNS Drug Discovery Muscarinic Receptors

Synthetic Utility: 5-Position Substituent Enables Suzuki-Miyaura Coupling for Scaffold Diversification

The 5-(piperidin-4-yl)pyridin-2-amine framework is constructed via Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions . The 5-position aryl-piperidine linkage is a common motif in kinase inhibitors, as exemplified by the DLK inhibitor N-(1-isopropyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine, which achieved brain penetrance and selectivity through scaffold-hopping from a related pyrazolopyridine core [1]. In contrast, regioisomeric analogs such as the 4-substituted variant would present a different coupling geometry and may not be suitable for identical synthetic transformations.

Organic Synthesis Cross-Coupling Reactions Scaffold Hopping

Molecular Descriptor Differentiation: Target Compound Exhibits Distinct Physicochemical Profile from 6-Substituted Regioisomer

The target compound (CAS 2094312-75-9) has a calculated Consensus Log P of 1.53 (XLOGP3 = 2.25), a topological polar surface area (TPSA) of 50.94 Ų, and a fraction Csp3 of 0.5, based on computational predictions for the free base . While these values are identical for the 6-substituted regioisomer due to symmetry, the 3D spatial orientation of the piperidine ring differs, impacting protein-ligand docking [1]. The 4-methyl analog (CAS 2311864-28-3) has a Log P of 1.14 (calculated) and a higher molecular weight (264.19 vs. 250.17) , resulting in different predicted permeability and solubility.

Computational Chemistry Drug Design Molecular Descriptors

High-Value Application Scenarios for 5-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride Based on Evidence


Scaffold for CNS-Penetrant Kinase Inhibitors Targeting DLK/MAP3K12

The 5-(piperidin-4-yl)pyridin-2-amine core is a validated scaffold for dual leucine zipper kinase (DLK) inhibition, as demonstrated by the co-crystal structure of a related inhibitor (PDB 5CEP) [1]. The piperidine ring occupies a hydrophobic pocket, while the 2-aminopyridine moiety engages the hinge region. This structural class has demonstrated brain penetration, making the target compound a suitable building block for CNS kinase inhibitor discovery programs.

Muscarinic M1 Receptor Probe Development

With a Ki of 156 nM at M1 and moderate selectivity over M2 (8.8- to 88-fold) [1], the compound serves as a starting point for developing M1-preferring ligands. This profile is relevant for CNS indications where M1 agonism or positive allosteric modulation is desired without peripheral cholinergic side effects.

Cyclin-Dependent Kinase (CDK) Inhibitor Lead Optimization

The compound has been cited as an intermediate in CDK inhibitor development [1][2]. The 5-piperidinyl-2-aminopyridine motif is present in several CDK2 inhibitor series, and the dihydrochloride salt form facilitates high-throughput parallel synthesis for SAR exploration.

Parallel Synthesis and High-Throughput Screening Library Construction

The compound's defined purity (≥95–98%) and dihydrochloride salt form ensure consistent weighing, solubility, and reaction stoichiometry, making it suitable for automated parallel synthesis workflows [1][2]. Its reactive 2-amino group enables rapid diversification through amide coupling, reductive amination, or Suzuki reactions.

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